molecular formula C4H9NO5 B13397421 d-Aspartate monohydrate

d-Aspartate monohydrate

Cat. No.: B13397421
M. Wt: 151.12 g/mol
InChI Key: LBXRPPWPQUZKBO-HSHFZTNMSA-N
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Description

D-Aspartate monohydrate (C₄H₇NO₄·H₂O) is the hydrated form of the D-enantiomer of aspartic acid, a non-essential amino acid. It is endogenously synthesized via aspartate racemase and metabolized by D-aspartate oxidase (DDO), which catabolizes it into oxaloacetate and ammonia . D-Aspartate is enriched in embryonic brains and declines postnatally, correlating with DDO upregulation . It activates NMDA receptors (NMDARs) and modulates synaptic plasticity, memory, and neurodevelopment .

Properties

Molecular Formula

C4H9NO5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R)-2-aminobutanedioic acid;hydrate

InChI

InChI=1S/C4H7NO4.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H2/t2-;/m1./s1

InChI Key

LBXRPPWPQUZKBO-HSHFZTNMSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)O.O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Aspartate monohydrate can be synthesized through several methods, including chemical synthesis, enzymatic conversion, and fermentation. The chemical synthesis typically involves the racemization of l-aspartic acid under specific conditions to produce d-aspartic acid. Enzymatic conversion uses aspartate racemase to convert l-aspartic acid to d-aspartic acid. Fermentation processes involve the use of microorganisms to produce d-aspartic acid from various substrates .

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to optimize the yield of d-aspartic acid. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain pure this compound .

Chemical Reactions Analysis

Oxidative Deamination Catalyzed by D-Aspartate Oxidase (DASPO)

D-aspartate undergoes oxidative deamination via human D-aspartate oxidase (hDASPO), a flavin-dependent enzyme, producing α-ketoacids (e.g., oxaloacetate) and ammonia. This reaction involves:

  • FAD Cofactor : Tightly bound (K<sub>d</sub> ≈ 33 nM) in a ternary-complex mechanism .

  • Kinetics :

    • Turnover number (k<sub>cat</sub>) = 230 s<sup>−1</sup>

    • Apparent K<sub>d</sub> for D-Asp = 23 mM .

  • Rate-Limiting Step : Reoxidation of reduced FAD by molecular oxygen (rate constant ≈ 1 × 10<sup>5</sup> M<sup>−1</sup> s<sup>−1</sup>) .

Parameter hDASPO pkDASPO bkDASPO
K<sub>m</sub> (mM) 232.53.7
k<sub>cat</sub> (s<sup>−1</sup>) 23037.522.5

Transport Kinetics via Aspartate:Alanine Antiporter (AspT)

D-aspartate exhibits substrate-specific transport in bacterial systems, characterized by competitive inhibition studies :

Substrate K<sub>m</sub> (mM) V<sub>max</sub> (μmol/min/mg) V<sub>max</sub>/K<sub>m</sub>
D-Asp0.098 ± 0.013.8 ± 0.339
L-Asp0.35 ± 0.03175 ± 21500
D-Ala3.3 ± 0.23.3 ± 0.41.0
  • Inhibition : L-cysteine sulfinic acid and D-cysteic acid selectively inhibit L-aspartate transport .

Methylation to N-Methyl-D-Aspartate (NMDA)

D-aspartate is enzymatically methylated by D-aspartate methyltransferase using S-adenosylmethionine (SAM) as a methyl donor :

D-Asp+SAMMethyltransferaseNMDA+S-adenosylhomocysteine\text{D-Asp} + \text{SAM} \xrightarrow{\text{Methyltransferase}} \text{NMDA} + \text{S-adenosylhomocysteine}

  • Biological Relevance : NMDA acts as an endogenous agonist of NMDA receptors, influencing synaptic plasticity .

Structural Interactions in Enzymatic Binding

  • hDASPO Active Site : D-aspartate forms hydrogen bonds with Tyr223, Arg278, and Arg237, while its α-carboxylate interacts with His54 and Arg216 .

  • Conformational Changes : Loop regions 54–63 and 101–107 in hDASPO adjust to accommodate acidic substrates, enhancing catalytic efficiency compared to DAAO .

Scientific Research Applications

d-Aspartate monohydrate has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it is studied for its role in neurotransmission and hormone regulation. In medicine, this compound is investigated for its potential effects on reproductive health and its use as a dietary supplement to enhance athletic performance. Additionally, it has applications in the food and pharmaceutical industries as a precursor for the synthesis of various compounds .

Mechanism of Action

The mechanism of action of d-aspartate monohydrate involves its interaction with specific molecular targets and pathways. It is known to modulate the release of neurotransmitters such as dopamine and serotonin by acting on their transporters. This compound also influences the synthesis and secretion of hormones like testosterone and luteinizing hormone by acting on the hypothalamus and pituitary gland. These interactions are mediated through various signaling pathways, including the activation of specific receptors and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Aspartate: Enantiomeric Differences

Property D-Aspartate Monohydrate L-Aspartate
Receptor Interaction Binds NMDARs as an agonist; blocks AMPARs competitively (Kb = 0.93 mM) Minimal interaction with NMDARs/AMPARs; primarily involved in protein synthesis
Transport Mechanism Recognized by glutamate transporters (e.g., GltTk) with 4–6× lower binding affinity (Kd) vs. L-Asp Higher affinity for transporters; primary substrate for metabolic pathways
Physiological Role Neurotransmission, synaptic plasticity, hormone synthesis (testosterone, prolactin) Proteinogenic role; urea cycle intermediate

Key Insight : Despite structural similarity, D- and L-Asp exhibit divergent biological roles due to stereospecific receptor and enzyme interactions.

D-Serine: Co-Agonist of NMDARs

Property D-Aspartate D-Serine
Synthesis Racemization of L-Asp via aspartate racemase Racemization of L-Ser via serine racemase
Metabolism Degraded by DDO Degraded by D-amino acid oxidase (DAO)
NMDAR Interaction Direct agonist at the glutamate-binding site Co-agonist binding to the glycine site
Clinical Relevance Reduced levels in schizophrenia patients’ prefrontal cortex Decreased levels linked to cognitive deficits and NMDAR hypofunction

Key Insight : Both D-Asp and D-Ser enhance NMDAR activity but target distinct receptor domains and utilize separate enzymatic pathways.

NMDA and Other Glutamate Receptor Ligands

Compound Receptor Target Mechanism Physiological Impact
D-Aspartate NMDAR (agonist) Activates NMDARs; induces L-glutamate release Enhances synaptic plasticity, memory
AMPAR (antagonist) Competitively blocks AMPARs Modulates excitatory neurotransmission
NMDA NMDAR (agonist) Classic exogenous agonist Overactivation causes excitotoxicity
L-Glutamate NMDAR/AMPAR (agonist) Primary endogenous agonist Broad excitatory signaling

Key Insight : Unlike NMDA and L-glutamate, D-Asp uniquely modulates both NMDAR and AMPAR, broadening its regulatory scope .

Other D-Amino Acids (D-Alanine, D-Proline)

Property D-Aspartate D-Alanine/D-Proline
Synthesis Racemase-mediated Microbial synthesis (gut microbiome)
Function Neuroendocrine signaling Cell wall synthesis (bacteria); unclear roles in mammals
Metabolism DDO-dependent DAO-dependent

Key Insight: D-Asp’s endogenous synthesis and neuroendocrine roles distinguish it from microbially derived D-amino acids.

Research Findings and Implications

  • Neurodevelopmental Disorders : D-Asp depletion in mice reduces cortical neuron proliferation and gray matter, mimicking schizophrenia-associated deficits . Human studies show inverse correlations between prefrontal D-Asp levels and DDO expression in schizophrenia patients .
  • Therapeutic Potential: Ddo knockout mice exhibit improved NMDAR function and memory, suggesting D-Asp supplementation as a novel therapeutic strategy .
  • Analytical Challenges : High-performance liquid chromatography (HPLC) with chiral derivatization enables precise D/L-Asp quantification, critical for studying enantiomer-specific effects .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying d-aspartate monohydrate in biological tissues?

  • Methodological Answer : Reversed-phase HPLC with chiral derivatization using o-phthalaldehyde and N-acetyl-L-cysteine is the gold standard for enantioselective detection . Ensure derivatization conditions (e.g., pH, temperature) are optimized to avoid racemization. For microalgae or mammalian tissues, validate the method with spiked recovery experiments to account for matrix effects .

Q. How does this compound accumulate in mammalian brain regions during development?

  • Key Findings : d-Aspartate levels are highest in embryonic brains (e.g., hippocampus, cortex) and decline postnatally due to d-aspartate oxidase (DDO) activation. Use knockout mouse models (e.g., Ddo⁻/⁻) to study unregulated accumulation . For developmental studies, pair HPLC quantification with immunohistochemistry to map spatial distribution .

Q. What is the physiological significance of d-aspartate in endocrine regulation?

  • Experimental Design : Chronic oral administration (e.g., 1–2 months in C57BL/6J mice) elevates d-aspartate in endocrine glands and brain regions. Measure downstream effects via hormone assays (testosterone, progesterone) and correlate with tissue-specific DDO activity .

Advanced Research Questions

Q. How can conflicting data on d-aspartate’s neuroendocrine effects be resolved?

  • Contradiction Analysis : Studies report both pro-hormonal and inhibitory effects. Differences arise from administration protocols (dosage, duration) and model systems (wild-type vs. Ddo⁻/⁻). Standardize dosing (e.g., 20 mM in drinking water) and include DDO activity assays to contextualize results . Use longitudinal designs to distinguish acute vs. chronic effects .

Q. What experimental strategies optimize in vivo delivery of d-aspartate while minimizing oxidation by DDO?

  • Methodological Guidance :

  • Pharmacological Inhibition : Co-administer DDO inhibitors (e.g., sodium benzoate) to prolong d-aspartate bioavailability .
  • Targeted Delivery : Use nanoparticle encapsulation to bypass systemic DDO activity, validated via LC-MS/MS tracking .
  • Model Selection : Prefer Ddo⁻/⁻ mutants for studies requiring stable d-aspartate levels .

Q. How does d-aspartate influence NMDA receptor kinetics, and how should electrophysiological experiments be designed?

  • Technical Considerations :

  • Receptor Preparation : Use HEK293 cells expressing GluN1/GluN2 subunits to isolate d-aspartate effects from endogenous regulators.
  • Patch-Clamp Parameters : Apply d-aspartate (10–100 µM) in Mg²⁺-free solutions to avoid voltage-dependent block. Compare with l-aspartate controls to confirm stereospecificity .

Q. What bioinformatics tools are available to predict d-aspartate interactions with enzymes like DDO or aspartate racemase?

  • Computational Workflow :

  • Docking Simulations : Use AutoDock Vina with crystal structures of DDO (PDB: 1NL8) to map binding affinities.
  • Evolutionary Analysis : Perform BLASTp alignments to identify conserved catalytic residues across species .

Q. How do tissue-specific methylation patterns of the DDO promoter regulate d-aspartate levels during aging?

  • Epigenetic Approaches :

  • Methylation Sequencing : Use bisulfite-PCR followed by pyrosequencing to quantify CpG methylation in brain tissues (e.g., cortex vs. cerebellum).
  • Functional Validation : Knock down methyltransferases (e.g., DNMT3A) in vitro to assess DDO expression changes via qRT-PCR .

Methodological Best Practices

  • Data Reprodubility : Report HPLC conditions (column type, mobile phase, detection wavelength) and animal husbandry details (e.g., diet, circadian cycle) to enable replication .
  • Statistical Rigor : For neurobehavioral studies, use ANOVA with post-hoc corrections for multiple comparisons. Predefine exclusion criteria to minimize bias .
  • Ethical Compliance : Register in vivo experiments with local ethics committees and adhere to ARRIVE guidelines for preclinical reporting .

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